molecular formula C8H13NO2 B194364 Arecoline CAS No. 63-75-2

Arecoline

Cat. No.: B194364
CAS No.: 63-75-2
M. Wt: 155.19 g/mol
InChI Key: HJJPJSXJAXAIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arecoline is a naturally occurring alkaloid found in the areca nut, the fruit of the areca palm (Areca catechu). It is a nicotinic acid-based mild parasympathomimetic stimulant. This compound is an oily, odorless liquid that has been used traditionally in various cultures for its psychoactive effects, which include enhanced alertness, energy, mild euphoria, and relaxation .

Scientific Research Applications

Arecoline has a wide range of applications in scientific research:

Mechanism of Action

Arecoline exerts its effects primarily by acting as an agonist at both muscarinic and nicotinic acetylcholine receptors. It binds to these receptors, leading to parasympathetic nervous system stimulation. The molecular targets include muscarinic acetylcholine receptor M1 and M3, which are involved in various physiological processes . This compound’s effects on the central nervous system are similar to those of nicotine but primarily involve muscarinic receptors .

Safety and Hazards

Arecoline is a toxic substance . It is recommended to avoid breathing its mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Betel quid chewing, primarily areca nut use, should be taken into account in assessing the cancer risk of South Asian, East Asian populations, and Pacific Islanders for the development of oral cancer . Despite the currently available evidence that betel quid and areca nut are known risk factors for oral pharyngeal and oesophageal cancers and their use is highly prevalent in the Asia-Pacific region, no global policy exists for the control of their use .

Biochemical Analysis

Biochemical Properties

Arecoline plays a significant role in biochemical reactions, particularly through its interaction with acetylcholine receptors. It acts as an agonist at muscarinic acetylcholine receptors (M1, M2, M3, M4) and nicotinic acetylcholine receptors. These interactions lead to the stimulation of the parasympathetic nervous system, resulting in increased secretion of glands, smooth muscle contraction, and other cholinergic effects . This compound also interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine, thereby prolonging its action .

Cellular Effects

This compound has diverse effects on various cell types and cellular processes. It can induce cell proliferation, differentiation, and apoptosis depending on the cell type and concentration. For instance, this compound has been shown to inhibit the growth of human lung cancer and leukemia cells while promoting the proliferation of certain other cell types . It influences cell signaling pathways, including the PI3K-AKT pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding to muscarinic and nicotinic acetylcholine receptors. This binding leads to the activation of downstream signaling pathways such as the PI3K-AKT pathway, which is involved in cell survival and proliferation . This compound also modulates the expression of various genes and proteins, including those involved in cell cycle regulation and apoptosis . Additionally, it can act as an antagonist at certain nicotinic receptors, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known to be relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization or degradation of the compound . Long-term studies have shown that this compound can cause chronic changes in cellular function, including the induction of oral submucous fibrosis and other precancerous conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cognitive performance and stimulate the parasympathetic nervous system . At high doses, it can be toxic, leading to adverse effects such as oral submucous fibrosis, genotoxicity, and carcinogenesis . The threshold for these toxic effects varies among different animal models and depends on factors such as species, age, and overall health .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation to form this compound N-oxide and hydrolysis to form arecaidine . These metabolites can also exert biological effects and contribute to the overall activity of this compound. The metabolic pathways involve enzymes such as cytochrome P450 oxidases and esterases .

Transport and Distribution

This compound is absorbed into the bloodstream and distributed throughout the body. It can cross the blood-brain barrier, leading to central nervous system effects . This compound is transported within cells and tissues via passive diffusion and possibly through interactions with specific transporters or binding proteins . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

Within cells, this compound can localize to various subcellular compartments, including the cytoplasm and the nucleus. It can affect the localization and function of proteins such as ZO-1, which is involved in maintaining tight junctions between cells . This compound’s effects on subcellular localization are mediated by its interactions with signaling pathways and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arecoline can be synthesized through several methods. One improved method involves starting from acetaldehyde. This method includes the reaction of acetaldehyde with methylamine and formaldehyde under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from areca nuts. The extraction process includes drying the nuts, followed by solvent extraction using organic solvents like ether. The extracted this compound is then purified through distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Arecoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products:

Properties

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJPJSXJAXAIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022617
Record name Arecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

209.00 °C. @ 760.00 mm Hg
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.00E+06 mg/L @ 25 °C (exp)
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63-75-2
Record name Arecoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arecoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name arecoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arecoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arecoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARECOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ALN5933BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arecoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Arecoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Ten grams of arecoline HBr was dissolved in a minimal quantity (approximately 25 ml) of water and adjusted to pH 10 with saturated KOH in a separatory funnel. One hundred mls of petroleum ether was added and the layers were mixed. NaCl was then added to saturate the aqueous layer. The organic layer was collected, and the aqueous layer was extracted three more times with petroleum ether. The combined organic layers were transferred to a 500 ml round bottom flask, boiling chips were added and the petroleum ether was removed by distillation. The remaining oil was layered with N2 and stored in low-actinic glassware. The oil was anlyzed by NMR to show the absence of a halogen component.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 1,2,5,6-tetrahydro-1-methylnicotinate hydrobromide (Arecoline HBr) weighing 350 g, was dissolved in 600 ml of water. To this solution 50 g of sodium chloride was added and allowed to dissolve. To this solution approximately 400 ml of saturated sodium carbonate solution was added and the mixture extracted four times with (4×) 500 ml of ether. The combined ether extracts were dried over sodium sulfate and the ether evaporated under reduced pressure using a 40° water bath. The methyl 1,2,5,6-tetrahydro-1-methylnicotinate was distilled under aspirator vacuum to give 188 g (82%) of a pale yellow liquid with b.p. 85°/20 mm (pressure approximate). The free base was stored in a freezer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arecoline
Reactant of Route 2
Arecoline
Reactant of Route 3
Arecoline
Reactant of Route 4
Arecoline
Reactant of Route 5
Reactant of Route 5
Arecoline
Reactant of Route 6
Arecoline
Customer
Q & A

Q1: What is the primary mechanism of action of arecoline?

A1: this compound primarily acts as a muscarinic acetylcholine receptor agonist. [, , ] This means it binds to and activates muscarinic receptors, mimicking the effects of the neurotransmitter acetylcholine. []

Q2: Are there any other mechanisms by which this compound exerts its effects?

A2: While primarily a muscarinic agonist, research suggests this compound might also interact with nicotinic acetylcholine receptors, although to a lesser extent than its muscarinic activity. [, ]

Q3: How does this compound affect cellular signaling pathways?

A3: this compound has been shown to influence various cellular signaling pathways, including: * TGF-β/Smad pathway: this compound upregulates Tropomyosin-1 (TPM1) expression through the TGF-β/Smad pathway, contributing to its effects on cell viability. []* ERK pathway: this compound activates the ERK pathway, which contributes to its effects on Placenta Growth Factor (PlGF) synthesis. This effect can be blocked by antioxidants like N-Acetylcysteine (NAC) and ERK inhibitors. []* AMPK pathway: this compound inhibits AMP-activated protein kinase (AMPK) activity, potentially influencing its effects on preadipocyte growth. [] * Reactive oxygen species (ROS) pathway: this compound increases intracellular ROS levels, leading to oxidative stress and contributing to its cytotoxic effects. [, , ]

Q4: What are the downstream effects of this compound's interaction with these pathways?

A4: this compound's interaction with these pathways leads to a range of downstream effects, including:* Cell growth and proliferation: Depending on the cell type and concentration, this compound can either stimulate or inhibit cell growth and proliferation. [, , , , , ]* Apoptosis: this compound can induce apoptosis (programmed cell death) in various cell types, potentially through mechanisms involving ROS production and endoplasmic reticulum stress. [, ]* Cell cycle arrest: this compound can arrest the cell cycle at different phases (G0/G1, G2/M) depending on the cell type. [, , ]* Extracellular matrix (ECM) modulation: this compound can influence collagen metabolism and the expression of ECM genes, potentially contributing to the development of oral submucous fibrosis (OSF). [, ]* Immune response: this compound has been shown to modulate immune responses, including suppressing B cell-mediated immune responses. []* Hormonal effects: this compound can influence hormone levels, including testosterone and corticosterone, potentially through its effects on the hypothalamic-pituitary-adrenal (HPA) axis and Leydig cells. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C8H13NO2 and a molecular weight of 155.196 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound (e.g., NMR, IR)?

A6: The provided research papers do not focus on detailed spectroscopic characterization of this compound. For such information, it's recommended to consult specialized chemical databases or literature focused on the structural elucidation of this compound.

Q7: What is known about the stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological effects of this compound and do not provide detailed information about its chemical stability under various conditions (e.g., pH, temperature, light).

Q8: What are the known toxic effects of this compound?

A8: this compound has been identified as a potentially toxic component of the areca nut. Studies have linked it to various adverse effects:* Oral health: this compound is strongly implicated in the development of oral submucous fibrosis (OSF), a precancerous condition. [, ] It's also considered a risk factor for oral squamous cell carcinoma (OSCC), a type of oral cancer. [, , ]* Genotoxicity: this compound can damage DNA, increasing the risk of mutations that can lead to cancer. [, , ]* Cytotoxicity: this compound can be toxic to cells, leading to cell death at higher concentrations. [, ]* Cardiovascular effects: While this compound can initially lower blood pressure, it subsequently causes an increase, highlighting complex cardiovascular effects. []* Neurotoxicity: Studies indicate that this compound can exert neurotoxic effects, potentially through mechanisms involving oxidative stress and endoplasmic reticulum stress. []

Q9: Are there any long-term effects associated with this compound exposure?

A9: Chronic this compound exposure, primarily through betel quid chewing, is linked to an increased risk of oral precancerous lesions and oral cancer. [, , ] The risk is further exacerbated when combined with tobacco smoking. []

Q10: How is this compound metabolized in the body?

A10: this compound is metabolized into various compounds, including this compound 1-oxide, arecaidine, arecaidine 1-oxide, and N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-L-cysteine. [] N-methylnipecotic acid has been identified as a novel metabolite arising from an unusual carbon-carbon double bond reduction. []

Q11: What is known about the pharmacokinetics of this compound (e.g., absorption, distribution, excretion)?

A11:
Absorption: this compound is readily absorbed through the oral mucosa during betel quid chewing, leading to detectable levels in saliva. [, ]* Distribution: Research indicates that this compound can cross the blood-brain barrier, suggesting it can reach the central nervous system (CNS). [] * Excretion:* this compound and its metabolites are primarily excreted in the urine. [, ]

Q12: What are some in vitro models used to study the effects of this compound?

A12: Researchers utilize various cell lines to study this compound's effects:* Human buccal mucosal fibroblasts (BMFs and GK): These cells are used to investigate the cytotoxic and cytostatic effects of this compound, its impact on IL-6 expression, and its role in the pathogenesis of OSF. [, , , ]* Human gingival epithelial cells (S-G cells): These cells help study the influence of this compound on PlGF production, a factor implicated in oral cancer. []* Human keratinocytes (HaCaT cells): These cells are employed to study this compound's effects on gene expression, specifically focusing on TGF-β and collagen isoforms, relevant to OSF development. []* 3T3-L1 preadipocytes: Researchers use this cell line to investigate the impact of this compound on preadipocyte growth and the pathways involved. []* HT22 cells (mouse hippocampal neuronal cells): This model helps explore the neurotoxic effects of this compound and the underlying mechanisms, including ERS and oxidative stress. []

Q13: What in vivo models are used to study this compound's effects?

A13:* Rodent models: Rats and mice are commonly employed to study the effects of this compound on various systems. * Male albino rats: Used to investigate the effects of this compound on testosterone secretion and the role of calcium channels. [] * Mice: Employed to explore the in vivo toxicological implications of this compound N-oxide, a metabolite of this compound. []* Dog models: Historically, dogs were used to assess the anthelmintic properties of this compound hydrobromide against hydatid worms. []

Q14: What analytical techniques are used to quantify this compound?

A14: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key technique for quantifying this compound levels in biological samples, such as saliva. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.